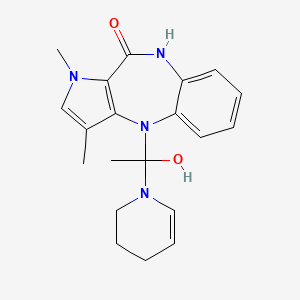
1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Métodos De Preparación
The synthesis of 1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for cyclization and other reagents for specific functional group transformations . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it exhibits various biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make it a valuable compound for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
1,3-Dimethyl-4-piperidinoacetyl-1,4,9,10-tetrahydropyrrolo(3,2-b)(1,5)benzodiazepin-10-one is unique due to its specific structure and the combination of functional groups it contains. Similar compounds include other nitrogen-containing heterocycles such as pyrrolopyrazines and indole derivatives . These compounds also exhibit diverse biological activities, but the specific properties and applications can vary based on their structural differences.
Propiedades
Número CAS |
83621-96-9 |
|---|---|
Fórmula molecular |
C20H24N4O2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
10-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-1,3-dimethyl-5H-pyrrolo[2,3-c][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C20H24N4O2/c1-14-13-22(3)18-17(14)24(20(2,26)23-11-7-4-8-12-23)16-10-6-5-9-15(16)21-19(18)25/h5-7,9-11,13,26H,4,8,12H2,1-3H3,(H,21,25) |
Clave InChI |
RMXPNMKDMBGFOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=C1N(C3=CC=CC=C3NC2=O)C(C)(N4CCCC=C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



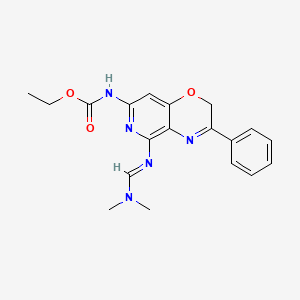
![1-[3-(4-benzhydrylpiperazin-1-yl)propyl]piperidin-2-one;oxalic acid](/img/structure/B12750768.png)
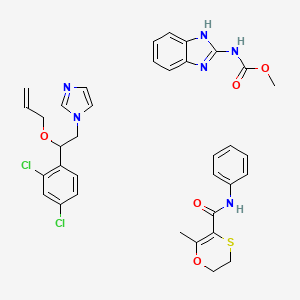

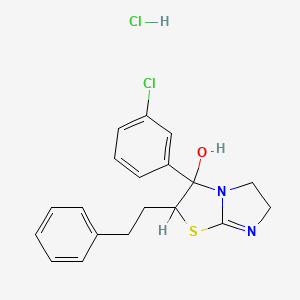
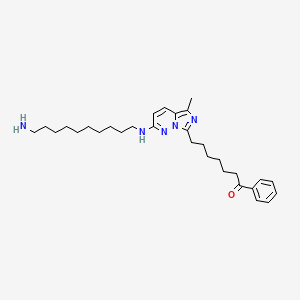

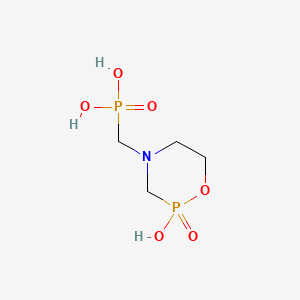


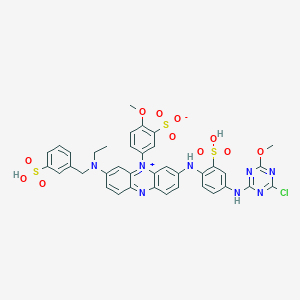

![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
